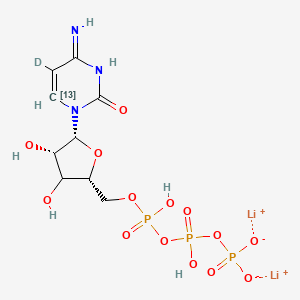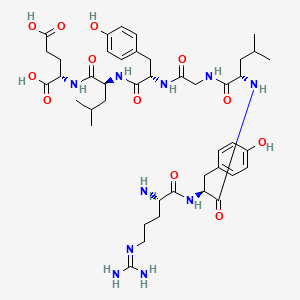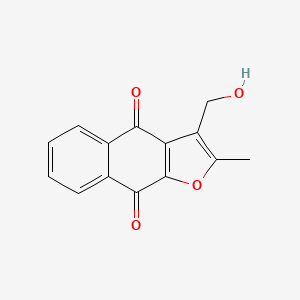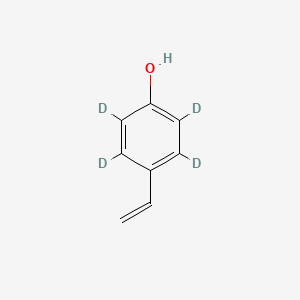
Cytidine-5'-triphosphate-13C,d1 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-5’-triphosphate-13C,d1 (dilithium) is a nucleoside triphosphate that has been labeled with stable isotopes of carbon and deuterium. This compound serves as a building block for nucleotides and nucleic acids, playing a crucial role in lipid biosynthesis. It is particularly significant in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C,d1 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with stable isotopes of carbon (13C) and deuterium (d1). The synthesis involves the catalytic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate by cytidine triphosphate synthase .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C,d1 (dilithium) typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme cytidine triphosphate synthase, which catalyzes the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-5’-triphosphate-13C,d1 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.
Hydrolysis: Requires water and is often catalyzed by specific enzymes such as nucleotidases.
Substitution: Involves nucleophiles such as hydroxide ions or amines.
Major Products
Phosphorylation: Produces higher-order phosphates.
Hydrolysis: Produces cytidine diphosphate and cytidine monophosphate.
Substitution: Produces various substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cytidine-5’-triphosphate-13C,d1 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of nucleotide and nucleic acid synthesis.
Biology: Plays a crucial role in the study of pyrimidine biosynthesis and metabolism.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes.
Wirkmechanismus
Cytidine-5’-triphosphate-13C,d1 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and nucleic acid synthesis. It is a key molecule in the de novo pyrimidine biosynthetic pathway, where it is converted from uridine-5’-triphosphate by cytidine triphosphate synthase. This conversion is essential for the synthesis of cytidine-containing nucleotides and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled form of the compound.
Cytidine-5’-triphosphate-d disodium: A deuterium-labeled form with disodium instead of dilithium.
Cytidine-5’-triphosphate-15N,d dilithium: Labeled with nitrogen-15 and deuterium.
Cytidine-5’-triphosphate-15N dilithium: Labeled with nitrogen-15.
Uniqueness
Cytidine-5’-triphosphate-13C,d1 (dilithium) is unique due to its dual labeling with stable isotopes of carbon and deuterium. This dual labeling allows for more precise tracing and quantification in biochemical studies, making it a valuable tool in research applications .
Eigenschaften
Molekularformel |
C9H14Li2N3O14P3 |
|---|---|
Molekulargewicht |
497.1 g/mol |
IUPAC-Name |
dilithium;[[[(2R,4S,5R)-5-(5-deuterio-4-imino-2-oxo(613C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1D,2+1;; |
InChI-Schlüssel |
OFXQOIVYFQDFTK-IANSVVGMSA-L |
Isomerische SMILES |
[2H]C1=[13CH]N(C(=O)NC1=N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)

![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)





![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
